molecular formula C9H11N3S B8356782 N2,N2-Dimethylbenzo[d]thiazole-2,5-diamine

N2,N2-Dimethylbenzo[d]thiazole-2,5-diamine

Cat. No. B8356782
M. Wt: 193.27 g/mol
InChI Key: NPUGFFFHAQKONQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08247556B2

Procedure details

N2,N2-Dimethylbenzo[d]thiazole-2,5-diamine was prepared from N,N-dimethyl-5-nitrobenzo[d]thiazol-2-amine similar to that described in the preparation of Benzo[d]thiazol-5-amine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:15])[C:3]1[S:4][C:5]2[CH:11]=[CH:10][C:9]([N+:12]([O-])=O)=[CH:8][C:6]=2[N:7]=1.S1C2C=CC(N)=CC=2N=C1>>[CH3:1][N:2]([CH3:15])[C:3]1[S:4][C:5]2[CH:11]=[CH:10][C:9]([NH2:12])=[CH:8][C:6]=2[N:7]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C=1SC2=C(N1)C=C(C=C2)[N+](=O)[O-])C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C=NC2=C1C=CC(=C2)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CN(C=1SC2=C(N1)C=C(C=C2)N)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.